2,4-Dimethylpyrrole

Descripción

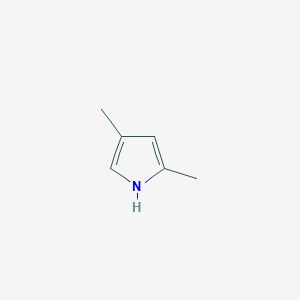

Structure

3D Structure

Propiedades

IUPAC Name |

2,4-dimethyl-1H-pyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N/c1-5-3-6(2)7-4-5/h3-4,7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFFMQGGZCLEMCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80211551 | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

95.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

625-82-1 | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=625-82-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000625821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Dimethylpyrrole | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=81347 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Dimethyl-1H-pyrrole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80211551 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-dimethyl-1H-pyrrole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.921 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-DIMETHYL-1H-PYRROLE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YNQ49M599X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,4-Dimethylpyrrole: Core Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyrrole (CAS No. 625-82-1) is a substituted pyrrole (B145914) that serves as a versatile heterocyclic building block in organic synthesis.[1][2] Its utility is prominent in the development of pharmaceuticals, agrochemicals, dyes, and functional materials.[1][2] This document provides a comprehensive overview of the fundamental physical and chemical properties of this compound, its molecular structure, and representative experimental protocols for its synthesis and characterization.

Chemical Structure and Properties

This compound is an aromatic heterocyclic compound characterized by a five-membered ring containing a nitrogen atom, with methyl groups substituted at the 2 and 4 positions.[1] The structure is planar, and the lone pair of electrons on the nitrogen atom participates in the aromatic π-system, which influences its reactivity.[3]

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or orange liquid.[1][4][5] It is soluble in alcohol and other organic solvents but only slightly soluble in water.[4][5][6] The compound is sensitive to light and air, readily oxidizing to form reddish resinous substances, and should be stored in a cool, dark place, preferably under an inert atmosphere.[1][7]

| Property | Value |

| Molecular Formula | C₆H₉N |

| Molecular Weight | 95.14 g/mol |

| Appearance | Colorless to pale yellow, orange, or light green-red clear liquid |

| Boiling Point | 165-167 °C at 760 mmHg |

| Density | 0.924 g/mL at 25 °C; 0.919-0.923 g/mL at 20 °C |

| Refractive Index | n20/D 1.496 |

| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) |

| Flash Point | 56.6 °C (134 °F) (estimated, closed cup) |

| Water Solubility | 2491 mg/L at 25 °C (estimated) |

| LogP (o/w) | 1.667 (estimated) |

| pKb | 12.22 |

This table summarizes data from multiple sources.[1][2][4][5][8][9]

Molecular Structure Diagram

Caption: Chemical structure of 2,4-Dimethyl-1H-pyrrole.

Synthesis and Purification

A common and established method for synthesizing this compound is based on the Knorr pyrrole synthesis, which involves the cyclization and decarboxylation of a substituted precursor.[1][7] A typical starting material is 2,4-dimethyl-3,5-dicarbethoxypyrrole.[7]

Experimental Protocol: Saponification and Decarboxylation

This protocol is a representative example based on established literature.[7][10]

-

Saponification: 2,4-dimethyl-3,5-bis(alkoxycarbonyl)pyrrole is suspended in an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide.[7][10]

-

Heating: The mixture is heated, causing the ester groups to hydrolyze (saponify). The methanol (B129727) or ethanol (B145695) formed during the hydrolysis is continuously distilled off.[7][10]

-

Decarboxylation: As the reaction proceeds at elevated temperatures (e.g., 92°C or higher), the resulting dicarboxylic acid undergoes decarboxylation, evolving carbon dioxide gas.[10]

-

Neutralization: After saponification and decarboxylation are complete, the reaction mixture is cooled and neutralized with an acid, such as sulfuric acid, to a pH of approximately 7.5.[10]

-

Isolation: The product, this compound, separates as an organic phase. It can be isolated by methods such as steam distillation or by separation followed by extraction of the aqueous phase.[7][10]

-

Purification: The crude product is then purified by fractional distillation, collecting the fraction boiling at 160-167 °C.[7][8]

Synthesis Workflow Diagram

Caption: Knorr synthesis workflow for this compound.

Spectroscopic and Chromatographic Characterization

The identity and purity of this compound are confirmed using standard analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the methyl groups and the protons on the pyrrole ring. While specific shifts can vary slightly with the solvent, a representative spectrum in CDCl₃ shows signals corresponding to the two methyl groups and the two ring protons.[11]

Infrared (IR) Spectroscopy

-

IR Spectrum: The IR spectrum is used to identify functional groups. Key absorptions for this compound include N-H stretching and C-H stretching from the aromatic ring and methyl groups. The NIST WebBook provides a reference IR spectrum for this compound.[14]

-

Methodology Note: The spectrum can be obtained from a neat liquid sample using a capillary cell or via Attenuated Total Reflectance (ATR) on an FTIR spectrometer.[15]

-

Mass Spectrometry (MS)

-

Mass Spectrum: Electron ionization mass spectrometry (EI-MS) typically shows a molecular ion peak corresponding to the molecular weight of the compound (m/z = 95).[16] A significant fragment is often observed at m/z = 80, corresponding to the loss of a methyl group.[17]

-

Methodology Note: Mass spectra are commonly acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system, which also serves to confirm the purity of the sample. The sample is injected into the GC, separated on a capillary column, and then introduced into the mass spectrometer for ionization and detection.

-

Gas Chromatography (GC)

-

Purity Analysis: The purity of this compound is often reported as an area percentage determined by GC with a flame ionization detector (FID).[10][18]

-

Methodology Note: A solution of the sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The retention time is characteristic of the compound, and the peak area is proportional to its concentration.

-

Reactivity and Applications

This compound's reactivity is governed by the electron-rich nature of the pyrrole ring, making it susceptible to electrophilic substitution.[19] It serves as a crucial intermediate in the synthesis of a variety of more complex molecules.

-

Pharmaceuticals: The pyrrole scaffold is present in numerous biologically active compounds and marketed drugs.[3][20][21] this compound is a building block for designing such molecules.

-

Dyes and Pigments: It is used in the synthesis of boron-dipyrromethene (BODIPY) dyes, which are known for their fluorescent properties.[8][18]

-

Materials Science: There is interest in using pyrrole derivatives, including this compound, in the development of conductive polymers and organic electronics.[2]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[6][8] It is also a combustible liquid.[8]

-

Personal Protective Equipment (PPE): Appropriate PPE, including gloves, safety glasses or face shields, and a lab coat, should be worn when handling this chemical.[8][22] Work should be conducted in a well-ventilated area or a chemical fume hood.[22]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from light and oxidizing agents.[1][7] For long-term storage, sealing under an inert gas like nitrogen or argon is recommended to prevent oxidation.[7]

-

Disposal: Chemical waste should be disposed of in accordance with local, state, and federal regulations.

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scispace.com [scispace.com]

- 4. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]

- 5. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound 97 625-82-1 [sigmaaldrich.com]

- 9. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. spectrabase.com [spectrabase.com]

- 12. 3-Acetyl-2,4-dimethylpyrrole(2386-25-6) 1H NMR spectrum [chemicalbook.com]

- 13. dev.spectrabase.com [dev.spectrabase.com]

- 14. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 15. 2,5-Dimethylpyrrole | C6H9N | CID 12265 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 17. researchgate.net [researchgate.net]

- 18. This compound | 625-82-1 [chemicalbook.com]

- 19. benchchem.com [benchchem.com]

- 20. mdpi.com [mdpi.com]

- 21. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. This compound - Safety Data Sheet [chemicalbook.com]

Synthesis of 2,4-Dimethylpyrrole from Ethyl Acetoacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-dimethylpyrrole, a crucial intermediate in the pharmaceutical industry, with a primary focus on the Knorr pyrrole (B145914) synthesis utilizing ethyl acetoacetate (B1235776) as the starting material. This document details the reaction mechanisms, experimental protocols, and quantitative data to support research and development in medicinal chemistry and drug discovery.

Introduction

Pyrrole and its derivatives are fundamental heterocyclic scaffolds present in a vast array of biologically active compounds, including natural products and synthetic drugs. This compound, in particular, serves as a key building block in the synthesis of various therapeutic agents. The Knorr pyrrole synthesis, first reported by Ludwig Knorr in 1884, remains a cornerstone for the preparation of substituted pyrroles due to its versatility and reliability.[1] This method typically involves the condensation of an α-amino ketone with a β-ketoester.[2][3] In the context of synthesizing this compound, ethyl acetoacetate serves as the precursor for both reaction partners.

The Knorr Pyrrole Synthesis Pathway

The synthesis of this compound from ethyl acetoacetate via the Knorr synthesis can be approached through two primary routes: a "one-pot" synthesis of an intermediate dicarboxylate pyrrole followed by saponification and decarboxylation, or a direct synthesis which is less common. The most established method involves the initial formation of diethyl this compound-3,5-dicarboxylate.[2][4]

The overall process begins with the in-situ formation of an α-amino ketone from one equivalent of ethyl acetoacetate. This is achieved through nitrosation with sodium nitrite (B80452) in acetic acid to form an α-oximino derivative, which is then reduced, typically with zinc dust, to the corresponding α-amino β-ketoester.[2][5] This unstable intermediate immediately reacts with a second equivalent of ethyl acetoacetate. The subsequent condensation, cyclization, and dehydration lead to the formation of the stable pyrrole ring.[1]

The resulting diethyl this compound-3,5-dicarboxylate is then subjected to harsh basic conditions, such as heating with potassium hydroxide (B78521), to hydrolyze the ester groups, followed by decarboxylation to yield the final product, this compound.[6]

Quantitative Data Summary

The following table summarizes the quantitative data for the key steps in the synthesis of this compound from ethyl acetoacetate, based on established protocols.

| Step | Reactants | Reagents/Catalysts | Temperature (°C) | Time (hours) | Yield (%) | Reference |

| Intermediate Synthesis | ||||||

| Nitrosation | Ethyl acetoacetate, Sodium nitrite | Glacial acetic acid | < 12 | 2-3 | - | [7] |

| Reduction & Cyclization | Ethyl 2-oximinoacetoacetate (in situ), Ethyl acetoacetate, Acetylacetone (B45752) | Zinc dust | < 60, then reflux | 2-3 | 55-60 | [7] |

| Final Product Synthesis | ||||||

| Saponification & Decarboxylation | 2,4-dimethyl-3,5-dicarbethoxypyrrole, Potassium hydroxide | Water | 130, then 160-200 | 2-3 | 57-63 | [6] |

| Saponification & Decarboxylation | 2,4-dimethyl-3,5-bismethoxycarbonylpyrrole, Sodium hydroxide | Water | 92, then reflux | - | 70-73 | [8][9] |

Experimental Protocols

The synthesis is typically carried out in two main stages: the preparation of the intermediate pyrrole dicarboxylate, followed by its conversion to this compound.

Synthesis of Diethyl 2,4-dimethyl-3,5-dicarbethoxypyrrole

This protocol is adapted from the Knorr synthesis method.[2][7]

Materials:

-

Ethyl acetoacetate

-

Glacial acetic acid

-

Sodium nitrite

-

Acetylacetone

-

Zinc dust

-

Ice

Procedure:

-

In a three-necked flask equipped with a stirrer and surrounded by an ice bath, dissolve ethyl acetoacetate (3.09 moles) in glacial acetic acid (1.2 L).[7]

-

Slowly add a solution of sodium nitrite (3.55 moles) in water (400 mL) dropwise, ensuring the temperature does not exceed 12°C.[7]

-

After the addition, continue stirring for an additional 2-3 hours, then allow the mixture to warm to room temperature and stand for approximately 12 hours.[7]

-

Add acetylacetone (3.48 moles) to the reaction mixture at once.[7]

-

In portions, add zinc dust (450 g) with vigorous stirring, maintaining the temperature below 60°C.[7]

-

Once the addition is complete, reflux the mixture for 2-3 hours until the unreacted zinc dust forms balls.[7]

-

Pour the hot solution through a fine copper sieve into a large volume of ice water (30 L).[7]

-

Collect the crude product by filtration.

-

Recrystallize the crude product from 95% ethanol to obtain 2,4-dimethyl-3-acetyl-5-carbethoxypyrrole. The reported yield is between 55-60%.[7]

Synthesis of this compound

This protocol describes the saponification and decarboxylation of the intermediate pyrrole.[6]

Materials:

-

Crude 2,4-dimethyl-3,5-dicarbethoxypyrrole

-

Potassium hydroxide

-

Water

-

Ether

-

Anhydrous potassium carbonate

Procedure:

-

In a round-bottomed flask, prepare a solution of potassium hydroxide (4.8 moles) in water (150 cc).[6]

-

Add the crude 2,4-dimethyl-3,5-dicarbethoxypyrrole (0.5 mole) to the potassium hydroxide solution.[6]

-

Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for 2-3 hours with occasional shaking.[6]

-

Set up the apparatus for steam distillation. Raise the oil bath temperature to 160°C and introduce superheated steam (220-250°C). Gradually increase the oil bath temperature to 200°C.[6]

-

Continue steam distillation until no more this compound is collected (approximately 1-2 hours).[6]

-

Extract the distillate with ether.[6]

-

Dry the combined ether extracts over anhydrous potassium carbonate.[6]

-

Remove the ether by distillation.

-

Distill the residue and collect the fraction boiling at 160-165°C. The expected yield is 57-63%.[6]

Conclusion

The Knorr pyrrole synthesis provides a robust and well-documented pathway for the production of this compound from ethyl acetoacetate. The two-stage process, involving the initial synthesis of a dicarboxylate intermediate followed by saponification and decarboxylation, is a reliable method for obtaining the desired product in good yields. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals working with this important pharmaceutical intermediate. Careful control of reaction conditions, particularly temperature, is crucial for maximizing yields and ensuring product purity.

References

- 1. benchchem.com [benchchem.com]

- 2. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 3. Heterocyclic Chemistry: The Knorr Synthesis of Pyrroles | 123 Help Me [123helpme.com]

- 4. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 5. echemi.com [echemi.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. This compound synthesis - chemicalbook [chemicalbook.com]

- 9. US6166223A - Process for the preparation of this compound - Google Patents [patents.google.com]

2,4-Dimethylpyrrole: A Technical Overview for Researchers

For researchers, scientists, and drug development professionals, 2,4-Dimethylpyrrole (CAS 625-82-1) is a key heterocyclic organic compound. With a molecular formula of C6H9N, it serves as a crucial building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. This technical guide provides an in-depth look at its core properties, synthesis protocols, and its role in therapeutic development.

Core Molecular Data

The fundamental quantitative data for this compound is summarized below, providing a quick reference for laboratory and research applications.

| Property | Value | Reference |

| Molecular Formula | C6H9N | [1] |

| Molecular Weight | 95.14 g/mol | [1][2] |

| CAS Number | 625-82-1 | |

| Appearance | Colorless to light yellow liquid | [2] |

| Boiling Point | 165-167 °C | [2] |

| Density | ~0.924 g/mL | [2] |

Synthesis of this compound

The synthesis of this compound is most notably achieved through the Paal-Knorr pyrrole (B145914) synthesis. This classic reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia. The reaction can be performed under neutral or weakly acidic conditions, with the addition of a weak acid like acetic acid often accelerating the process.

A common synthetic route involves the cyclization and decarboxylation of substituted precursors, which can be initiated from simpler organic molecules such as ethyl acetoacetate (B1235776).[2] Another established method is the Knorr pyrrole synthesis, which utilizes ethyl acetoacetate and sodium nitrite (B80452) as starting materials in the presence of acetic acid and zinc powder.[3]

Experimental Protocol: Paal-Knorr Synthesis of a Substituted Pyrrole

This protocol outlines the synthesis of 2,5-dimethyl-1-phenylpyrrole (B1583750) from 2,5-hexanedione (B30556) and aniline, illustrating the conventional heating method for the Paal-Knorr reaction.

Materials:

-

Aniline (186 mg)

-

2,5-Hexanedione (228 mg)

-

Methanol (0.5 mL)

-

Concentrated Hydrochloric Acid (1 drop)

-

0.5 M Hydrochloric Acid (5.0 mL)

-

Methanol/water mixture (9:1) for recrystallization

Procedure:

-

In a round-bottom flask, combine aniline, 2,5-hexanedione, and methanol.

-

Add one drop of concentrated hydrochloric acid to the mixture.

-

Fit the flask with a reflux condenser and heat the mixture at reflux for 15 minutes.

-

After the reflux period, cool the reaction mixture in an ice bath.

-

While cooling, add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

-

Collect the resulting crystals by vacuum filtration.

-

Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to obtain the pure product.[4]

Role in Drug Development and Biological Activity

Pyrrole and its derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[5][6] The pyrrole scaffold is present in numerous natural products and commercially available drugs. Specifically, functionalized pyrrole structures are key chemotypes for designing protein kinase inhibitors, which have significant antiproliferative potential.[7] For example, Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor used in cancer therapy, is synthesized using a pyrrole derivative.[7][8]

The versatility of the Paal-Knorr synthesis enables the creation of diverse libraries of substituted pyrroles. These libraries are invaluable for screening against various biological targets, facilitating the discovery of new lead compounds for a range of diseases.[4] Research has indicated that some pyrrole derivatives are potential inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) kinase, suggesting a role in the inhibition of angiogenesis, a critical process in tumor growth.[7]

Synthesis Workflow: Paal-Knorr Pyrrole Synthesis

The following diagram illustrates the generalized workflow for the Paal-Knorr synthesis of pyrroles.

Caption: Generalized workflow of the Paal-Knorr pyrrole synthesis.

References

- 1. scbt.com [scbt.com]

- 2. nbinno.com [nbinno.com]

- 3. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

- 4. benchchem.com [benchchem.com]

- 5. Pyrrole: A Decisive Scaffold for the Development of Therapeutic Agents and Structure-Activity Relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Research on Biological and Bioactive Molecules Containing Pyrrole Scaffolds [biolmolchem.com]

- 7. mdpi.com [mdpi.com]

- 8. nbinno.com [nbinno.com]

An In-depth Technical Guide to 2,4-Dimethylpyrrole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,4-Dimethylpyrrole is a substituted pyrrole (B145914) derivative that serves as a crucial building block in organic synthesis, particularly in the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its unique five-membered aromatic ring structure, containing a nitrogen atom and two methyl groups at the 2 and 4 positions, imparts specific reactivity and electronic properties.[1][2] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications in various fields of research and development.

Physical and Chemical Properties

This compound is typically a colorless to pale yellow or orange liquid.[1][3][4] It is characterized by moderate stability, being sensitive to light and air, where it can oxidize to form a red resinous substance.[1][5] Therefore, it should be stored in a cool, dry, and dark place, preferably under an inert atmosphere.[1]

Physical Properties

A summary of the key physical properties of this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C₆H₉N | [1][4][6] |

| Molecular Weight | 95.14 g/mol | [1][4] |

| Appearance | Colorless to pale yellow, orange, or brown-maroon liquid | [1][3][4][6] |

| Boiling Point | 165-168 °C at 760 mmHg | [1][3] |

| Density | 0.919 - 0.924 g/mL at 20-25 °C | [1][3] |

| Refractive Index | n20/D 1.495 - 1.499 | [3][6] |

| Solubility | Soluble in alcohol; Slightly soluble in water | [3][4][7] |

| Vapor Pressure | 1.9 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 56.6 °C (134 °F) (estimated, TCC); 113 °C (235.4 °F) (closed cup) | [3] |

Chemical Properties

| Property | Value | References |

| Stability | Sensitive to light and air; readily oxidized | [1][5] |

| pKb | 12.22 | [4] |

| Reactivity | Undergoes electrophilic substitution; used in synthesis of BODIPY dyes | [2] |

Spectroscopic Data

| Spectrum Type | Key Features | References |

| IR Spectrum | Data available from the NIST Chemistry WebBook. | [8] |

| Mass Spectrum (EI) | Data available from the NIST Chemistry WebBook. | [9] |

| ¹H NMR | Data available in spectral databases. | [10] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Knorr pyrrole synthesis, which involves the condensation of an α-amino-ketone with a β-ketoester.[5][11] A widely used method involves the decarboxylation of a substituted pyrrole precursor.

Synthesis of this compound via Decarboxylation

This protocol is adapted from Organic Syntheses, a reliable source for preparative organic chemistry methods.[5] The process involves the hydrolysis and decarboxylation of 2,4-dimethyl-3,5-dicarbethoxypyrrole.

Materials:

-

2,4-dimethyl-3,5-dicarbethoxypyrrole (crude)

-

Potassium hydroxide (B78521) (KOH)

-

Water

-

Ether

-

Anhydrous potassium carbonate (K₂CO₃)

-

Sand

Procedure:

-

Reaction Setup: In a 3-L round-bottomed flask, prepare a solution of 270 g (4.8 moles) of potassium hydroxide in 150 cc of water. Add 120 g (0.5 mole) of crude 2,4-dimethyl-3,5-dicarbethoxypyrrole and a pinch of sand. Mix the contents thoroughly by shaking.[5]

-

Heating and Saponification: Fit the flask with a reflux condenser and heat the mixture in an oil bath at 130°C for two to three hours with occasional shaking. The initial thick paste will partially liquefy as the dimethylpyrrole forms.[5]

-

Steam Distillation Setup: Equip the flask for distillation with superheated steam. The steam inlet should reach the center of the flask. Use a 3-L round-bottomed flask as a receiver, fitted with a vertical condenser.[5]

-

Distillation: Raise the oil bath temperature to 160°C and introduce superheated steam at 220–250°C. Gradually increase the oil bath temperature to 200°C. Continue the steam distillation for one to two hours until no more this compound distills over. The total distillate will be approximately 2.5–3 L.[5]

-

Extraction: Extract the distillate once with 200 cc of ether, followed by three extractions with 100-cc portions of ether.[5]

-

Drying and Purification: Dry the combined ether extracts for two hours over 20 g of anhydrous potassium carbonate. Remove the ether by distillation using a modified Claisen flask with a fractionating side arm. The final product, this compound, is then distilled, collecting the fraction boiling at 166–168°C. The yield is typically between 57–63%.[5]

Note on Stability: this compound is highly susceptible to air oxidation, which results in the formation of a red resinous substance.[5] If not used immediately, it should be stored under an inert atmosphere of nitrogen or sealed in a glass vial under vacuum.[5]

Visualized Workflows and Pathways

Knorr Pyrrole Synthesis Pathway

The Knorr synthesis is a fundamental method for preparing substituted pyrroles. The general pathway involves the reaction of an α-aminoketone with a compound containing a methylene (B1212753) group activated by a carbonyl function.

Caption: General pathway of the Knorr Pyrrole Synthesis.

Experimental Workflow: Synthesis and Purification

The following diagram illustrates the step-by-step workflow for the synthesis and purification of this compound as described in the experimental protocol.

Caption: Workflow for this compound synthesis and purification.

Applications in Research and Development

This compound is a versatile intermediate with applications across several scientific disciplines:

-

Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pyrrole-containing drugs and biologically active molecules.[2] The pyrrole scaffold is a common feature in many pharmaceutical agents.

-

Dye and Pigment Chemistry: The compound is used to synthesize boron-dipyrromethene (BODIPY) dyes. These dyes are known for their high fluorescence quantum yields, sharp absorption/emission peaks, and good photostability, making them valuable in bio-imaging and sensing applications.

-

Materials Science: this compound is utilized in the development of advanced materials, including conductive polymers and organic electronics.[2] Its electronic properties make it a candidate for use in technologies like organic light-emitting diodes (OLEDs).[2]

-

Agrochemicals: The pyrrole ring is a component of some herbicides and pesticides, and this compound can be a starting material in their synthesis.[1]

Safety and Handling

This compound is classified as an irritant, causing skin, eye, and respiratory system irritation.[7] It is also a combustible liquid. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. All handling should be performed in a well-ventilated fume hood. As noted, due to its instability in the presence of air and light, proper storage is critical to maintain its purity.[1][5]

References

- 1. nbinno.com [nbinno.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]

- 4. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 7. Page loading... [wap.guidechem.com]

- 8. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 9. 1H-Pyrrole, 2,4-dimethyl- [webbook.nist.gov]

- 10. spectrabase.com [spectrabase.com]

- 11. dxhx.pku.edu.cn [dxhx.pku.edu.cn]

Solubility Profile of 2,4-Dimethylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,4-dimethylpyrrole in various organic solvents. Understanding the solubility characteristics of this heterocyclic compound is critical for its application in chemical synthesis, pharmaceutical development, and materials science. This document consolidates available quantitative data, provides detailed experimental protocols for solubility determination, and illustrates key related chemical and procedural workflows.

Physicochemical Properties of this compound

This compound is a substituted pyrrole (B145914) that typically appears as a colorless to pale yellow or brown liquid.[1][2] It is a key intermediate in the synthesis of more complex molecules, including boron dipyrromethene (BODIPY) dyes.

| Property | Value |

| Molecular Formula | C₆H₉N[2] |

| Molecular Weight | 95.14 g/mol |

| Boiling Point | 165-167 °C[3] |

| Density | 0.924 g/mL at 25 °C[3] |

| Refractive Index | n20/D 1.496[3] |

Solubility Data

The following table summarizes the available specific solubility data for this compound.

| Solvent | Type | Value | Reference |

| Water | Quantitative (Est.) | 2491 mg/L at 25 °C | [1] |

| Alcohol | Qualitative | Soluble | [1] |

The table below provides an estimated solubility profile based on the principle of "like dissolves like" and the known properties of similar pyrrole derivatives.[5] These estimations are for general guidance; for precise applications, experimental determination is strongly recommended.

| Solvent | Relative Polarity[6] | Predicted Solubility | Rationale |

| Polar Protic Solvents | |||

| Methanol | 0.762 | High | The compound is known to be soluble in alcohol.[1] |

| Ethanol (B145695) | 0.654 | High | The compound is known to be soluble in alcohol.[1] |

| Polar Aprotic Solvents | |||

| Dimethyl Sulfoxide (DMSO) | 0.444 | High | Broad solubility range for many organic compounds. |

| Acetonitrile | 0.460 | High | Common solvent for organic reactions. |

| Acetone | 0.355 | Very High | Miscible with a wide range of organic compounds. |

| Ethyl Acetate | 0.228 | Very High | Good solvent for moderately polar compounds. |

| Nonpolar Solvents | |||

| Dichloromethane (DCM) | 0.309 | Very High | Effective solvent for a wide array of organic molecules. |

| Tetrahydrofuran (THF) | 0.207 | Very High | Excellent solvent due to its ether linkage and polarity. |

| Toluene | 0.099 | Very High | Good solvent for aromatic and nonpolar compounds. |

| Hexane | 0.009 | High | Suitable for nonpolar compounds. |

Experimental Protocol for Solubility Determination

To obtain precise and accurate solubility data, a standardized experimental protocol is necessary. The following method describes how to determine the solubility of this compound in a given solvent at a specific temperature using the equilibrium shake-flask method, followed by quantification.[5]

To determine the equilibrium solubility of this compound in various organic solvents at a controlled temperature (e.g., 25 °C).

-

This compound (97% purity or higher)

-

Selected organic solvents (HPLC grade)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker or incubator

-

Syringe filters (0.22 µm or 0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Quantification instrument: High-Performance Liquid Chromatography (HPLC) with UV detector or a calibrated UV-Vis spectrophotometer.

-

Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected solvent. The excess solid ensures that equilibrium saturation is achieved.

-

Equilibration: Seal the vials tightly and place them in a constant temperature shaker set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for at least 2 hours to let the undissolved solute settle.

-

Sample Collection: Carefully withdraw a known volume of the clear supernatant using a pipette. It is crucial not to disturb the undissolved material at the bottom.

-

Filtration: Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed volumetric flask. This step removes any microscopic undissolved particles.[5]

-

Dilution: Dilute the filtered solution to a suitable concentration for analysis with the same solvent.

-

High-Performance Liquid Chromatography (HPLC): This is the preferred method for accuracy.[5]

-

Develop a suitable HPLC method (column, mobile phase, flow rate) for this compound.

-

Prepare a series of standard solutions of known concentrations and generate a calibration curve.

-

Inject the diluted sample and determine its concentration by comparing its peak area to the calibration curve.

-

-

Gravimetric Method:

-

Accurately weigh a known volume of the filtered supernatant.

-

Evaporate the solvent under reduced pressure or in a fume hood.

-

Weigh the remaining residue to determine the mass of dissolved this compound.[5]

-

-

Calculate the concentration of this compound in the saturated solution.

-

Express the solubility in standard units such as g/L, mg/mL, or mol/L.

-

Perform the experiment in triplicate for each solvent to ensure reproducibility and report the average solubility along with the standard deviation.[5]

Visualizations: Workflows and Synthesis

Diagrams created with Graphviz provide clear visual representations of complex processes.

Caption: Experimental workflow for determining the solubility of this compound.

The Paal-Knorr synthesis is one of the most fundamental methods for preparing pyrroles, involving the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[7][8][9]

Caption: The reaction mechanism of the Paal-Knorr pyrrole synthesis.[9][10]

References

- 1. 2,4-dimethyl pyrrole, 625-82-1 [thegoodscentscompany.com]

- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.be]

- 3. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. uop.edu.pk [uop.edu.pk]

- 5. benchchem.com [benchchem.com]

- 6. Reagents & Solvents [chem.rochester.edu]

- 7. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 10. rgmcet.edu.in [rgmcet.edu.in]

Stability and Storage of 2,4-Dimethylpyrrole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for 2,4-Dimethylpyrrole. Due to its reactive nature, proper handling and storage are crucial to maintain its purity and ensure the reliability of experimental results. This document outlines the known degradation pathways, provides recommended storage protocols, and details general methodologies for stability testing.

Chemical Stability Profile

This compound is a substituted pyrrole (B145914) that is known to be susceptible to degradation under several conditions, primarily exposure to air (oxygen) and light. It is a highly unstable compound that can rapidly darken and form resinous substances upon exposure to air.[1]

Key Factors Influencing Stability:

-

Oxygen/Air: Exposure to atmospheric oxygen is a primary driver of degradation. The autoxidation of pyrrole derivatives can lead to the formation of oligomers and polar, oxygen-containing monomers.

-

Light: this compound is photosensitive. Photodecomposition can lead to the formation of gaseous products such as hydrogen, methane, and ethane, as well as polymeric materials.[2]

-

Temperature: While stable at recommended refrigerated temperatures, elevated temperatures can accelerate degradation.

-

Incompatible Materials: Strong oxidizing agents can cause vigorous reactions and should be avoided.[3]

The following diagram illustrates the key factors that can compromise the stability of this compound.

Caption: Factors leading to the degradation of this compound.

Quantitative Stability Data

Specific quantitative stability data for this compound under various conditions is limited in publicly available literature. However, studies on closely related compounds, such as 2,5-dimethylpyrrole, provide valuable insights into the potential kinetics of degradation.

A study on the oxygenation of 2,5-dimethylpyrrole in different solvents at temperatures between 50-120°C revealed that the reaction is approximately first-order in both the pyrrole and oxygen.[4] This suggests that minimizing exposure to oxygen is critical for preventing degradation.

While a shelf life for this compound is often not provided by suppliers due to its instability, it is recommended to use the product shortly after receipt and to perform regular quality control checks if stored for extended periods.[5]

The table below summarizes the known stability information.

| Parameter | Condition | Observation | Quantitative Data |

| Air/Oxygen | Exposure to air | Readily oxidized, forming a red resinous substance.[1] | Kinetic studies on 2,5-dimethylpyrrole suggest the reaction is first-order in both the pyrrole and oxygen.[4] |

| Light | Irradiation | Photodecomposition occurs. | Products include H₂, CH₄, C₂H₆, and polymeric materials.[2] |

| Temperature | Elevated temperatures | Accelerates degradation. | Not available for ambient/storage conditions. |

| pH | Aqueous solutions | Stability is pH-dependent. | Not available. |

| Incompatibilities | Strong oxidizing agents | Can lead to vigorous reactions. | Not applicable. |

Recommended Storage Conditions

To ensure the stability of this compound, the following storage conditions are recommended:

-

Temperature: Store in a cool, dry place. Refrigeration at 2-8°C is advisable.

-

Atmosphere: Store under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1]

-

Container: Use a tightly sealed, light-resistant container. Amber glass vials with a secure cap are recommended. For long-term storage, sealing in a glass vial under a vacuum is also an effective measure.[1]

-

Handling: Handle in a well-ventilated area, preferably under an inert atmosphere, to minimize exposure to air.

Experimental Protocols for Stability and Degradation Studies

For researchers needing to perform formal stability testing or forced degradation studies on this compound, the following general protocols, based on ICH guidelines, can be adapted.

General Forced Degradation Protocol

Forced degradation studies are essential for understanding the intrinsic stability of a compound and for developing stability-indicating analytical methods.

Caption: General workflow for forced degradation studies.

4.1.1. Hydrolytic Degradation

-

Objective: To assess stability in acidic and basic conditions.

-

Protocol:

-

Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a known concentration (e.g., 1 mg/mL).

-

Add an equal volume of 0.1 M HCl for acidic hydrolysis and 0.1 M NaOH for basic hydrolysis.

-

Maintain the solutions at room temperature or an elevated temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

-

At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for analysis.

-

Analyze by a stability-indicating HPLC or GC method.

-

4.1.2. Oxidative Degradation

-

Objective: To evaluate susceptibility to oxidation.

-

Protocol:

-

Prepare a solution of this compound in a suitable solvent.

-

Add a solution of 3% hydrogen peroxide.

-

Keep the solution at room temperature for a defined period, protected from light.

-

At specified time intervals, take samples for analysis.

-

Analyze by a suitable chromatographic method.

-

4.1.3. Thermal Degradation

-

Objective: To assess stability at elevated temperatures.

-

Protocol:

-

Place solid this compound in a controlled temperature chamber (e.g., 60°C, 80°C).

-

For solutions, prepare a solution of this compound and place it in the temperature chamber.

-

Monitor for degradation over a set period.

-

At each time point, prepare a sample for analysis.

-

4.1.4. Photolytic Degradation

-

Objective: To determine the effect of light exposure.

-

Protocol:

-

Expose a solution of this compound in a photostability chamber to a light source that provides both UV and visible light.

-

A control sample should be wrapped in aluminum foil to protect it from light.

-

The exposure should be for a specified duration or until a certain level of degradation is observed.

-

Analyze the exposed and control samples by a stability-indicating method.

-

Analytical Methods for Stability Assessment

A stability-indicating analytical method is crucial for separating and quantifying the parent compound from its degradation products.

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: A C18 reverse-phase column is often suitable for separating pyrrole derivatives and their more polar degradation products.

-

Mobile Phase: A gradient elution with a mixture of acetonitrile and water or methanol (B129727) and water, often with a pH modifier like formic acid or a buffer, is a good starting point.

-

Detection: UV detection is commonly used. The detection wavelength should be chosen based on the UV spectrum of this compound.

-

Validation: The method must be validated according to ICH guidelines to ensure it is specific, linear, accurate, precise, and robust.

4.2.2. Gas Chromatography-Mass Spectrometry (GC-MS)

-

Application: Useful for identifying volatile degradation products.

-

Column: A non-polar or medium-polarity capillary column is typically used.

-

Inlet: A split/splitless inlet is common. The inlet temperature should be optimized to ensure volatilization without thermal degradation.

-

Oven Program: A temperature gradient program is used to separate compounds with different boiling points.

-

Detector: A mass spectrometer allows for the identification of degradation products by their mass spectra.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Application: A powerful tool for the structural elucidation of unknown degradation products.

-

Techniques: 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments can provide detailed structural information.

-

Sample Preparation: Degradation products may need to be isolated and purified before NMR analysis.

Conclusion

This compound is an inherently unstable compound that requires careful handling and storage to maintain its integrity. The primary degradation pathways are oxidation and photodecomposition. To ensure the quality of this reagent, it is imperative to store it in a cool, dark place under an inert atmosphere in a tightly sealed container. For critical applications, it is recommended to perform purity analysis before use, especially if the material has been stored for an extended period. The experimental protocols outlined in this guide provide a framework for conducting stability and forced degradation studies to further understand the stability profile of this compound and to develop appropriate control strategies.

References

An In-depth Technical Guide to the Safety and Handling of 2,4-Dimethylpyrrole

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 2,4-Dimethylpyrrole (CAS No. 625-82-1), a heterocyclic compound used in the synthesis of various organic molecules, including boron dipyrromethene (BODIPY) dyes and prodigiosenes.[1] Adherence to the following protocols is critical to ensure the safety of laboratory personnel and the integrity of research.

Hazard Identification and Classification

This compound is classified as a hazardous substance. It is a combustible liquid that can cause skin and serious eye irritation, and may cause respiratory irritation.[1] Some suppliers also classify it as harmful if swallowed, in contact with skin, or if inhaled.

| Hazard Class | Category |

| Skin Corrosion/Irritation | Category 2[2][3] |

| Serious Eye Damage/Eye Irritation | Category 2[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Respiratory system)[1][2] |

| Flammable Liquids | Category 4 (Combustible liquid) |

| Acute Toxicity (Oral, Dermal, Inhalation) | Category 4 (Harmful) |

| Code | Statement |

| H227 | Combustible liquid. |

| H302+H312+H332 | Harmful if swallowed, in contact with skin or if inhaled. |

| H315 | Causes skin irritation.[1][3] |

| H319 | Causes serious eye irritation.[1][3] |

| H335 | May cause respiratory irritation.[1] |

| P261 | Avoid breathing mist, vapors, or spray.[3] |

| P270 | Do not eat, drink or smoke when using this product.[3] |

| P271 | Use only outdoors or in a well-ventilated area.[3] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[3][4] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[4] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4] |

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is essential for its safe handling and storage.

| Property | Value |

| Appearance | Yellow-orange to Colorless to Red to Green clear liquid[4] |

| Molecular Formula | C₆H₉N[4] |

| Molecular Weight | 95.14 g/mol |

| Boiling Point | 165 - 167 °C / 329 - 332.6 °F[1][4] |

| Flash Point | > 109 °C / > 228.2 °F (closed cup)[1][4] |

| Density | 0.924 g/mL at 25 °C[1] |

| Vapor Density | 3.28[4][5] |

| Solubility | Slightly soluble in water.[5] |

Experimental Protocols: Safe Handling and Storage

-

Ventilation: Always handle this compound in a well-ventilated area.[5] A chemical fume hood is required for all procedures that may generate vapors or aerosols.

-

Safety Equipment: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2][6]

A comprehensive PPE regimen is mandatory when handling this compound.

-

Eye and Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5]

-

Skin Protection:

-

Gloves: Chemical-resistant gloves such as nitrile rubber, neoprene, or natural rubber are required.[4] Always inspect gloves for signs of degradation before use and dispose of them properly after handling.

-

Protective Clothing: A lab coat, long-sleeved shirt, and long pants are required to prevent skin exposure.[5] For tasks with a higher risk of splashes, a chemical-resistant apron should be worn.

-

-

Respiratory Protection: If working in an area with inadequate ventilation or where vapors or mists may be generated, a NIOSH-approved respirator is necessary.[5]

-

Avoid contact with skin, eyes, and clothing.[5]

-

Do not breathe in vapors, mists, or spray.[4]

-

Wash hands thoroughly after handling, even if gloves were worn.[4][5]

-

Take precautionary measures against static discharge.[3]

-

The compound is sensitive to air; store under an inert atmosphere.[2][4]

-

Store in a cool, dry, and well-ventilated place away from incompatible substances like strong oxidizing agents.[2][5]

-

Keep the container tightly closed.[5]

-

Store in a locked-up area accessible only to authorized personnel.[3][4]

Emergency Procedures

| Exposure Route | First-Aid Protocol |

| Inhalation | Remove the person to fresh air and keep them comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.[4][5] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing all contaminated clothing and shoes. Seek medical attention.[4][5] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4][5] |

| Ingestion | Do NOT induce vomiting. Clean the mouth with water and drink 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5] |

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam.[4]

-

Unsuitable Extinguishing Media: A direct water stream may be ineffective and could spread the fire as the material is lighter than water.[5]

-

Specific Hazards: The compound is combustible.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2]

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment as outlined in Section 3.2.[2]

-

Containment and Cleanup:

Visualized Workflows

The following diagrams illustrate key safety and handling workflows for this compound.

Caption: General workflow for safely handling this compound.

Caption: Decision-making workflow for first aid after exposure.

Caption: Step-by-step protocol for responding to a chemical spill.

References

- 1. 2,4-二甲基吡咯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. fishersci.com [fishersci.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. fishersci.ca [fishersci.ca]

- 5. This compound(625-82-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. This compound - Safety Data Sheet [chemicalbook.com]

The Genesis of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring, a five-membered aromatic heterocycle containing a single nitrogen atom, is a cornerstone of organic chemistry and a privileged scaffold in medicinal chemistry and materials science. Its derivatives are ubiquitous in nature, forming the core of vital biological molecules such as heme, chlorophyll, and vitamin B12.[1][2][3] The journey of understanding and harnessing the chemistry of substituted pyrroles is a rich history of discovery, innovation, and the development of elegant synthetic strategies that continue to evolve. This technical guide provides a comprehensive overview of the historical milestones in the synthesis of substituted pyrroles, detailing the seminal methods, their mechanisms, and their enduring impact on modern science.

Early Discoveries and the Dawn of Pyrrole Chemistry

The story of pyrrole begins in 1834 when F. F. Runge first detected it as a component of coal tar.[2] However, it was not until 1857 that it was isolated from the pyrolysate of bone.[2] The name "pyrrole" is derived from the Greek word "pyrrhos," meaning "reddish" or "fiery," a nod to the characteristic red color it imparts to pinewood when moistened with hydrochloric acid.[2] The correct structure of pyrrole was eventually elucidated by Adolf von Baeyer in 1870.[4] These early discoveries laid the groundwork for chemists to explore the synthesis of its substituted derivatives.

Foundational Synthetic Methodologies

The late 19th century witnessed the development of three classical and enduring methods for the synthesis of substituted pyrroles: the Paal-Knorr synthesis, the Knorr pyrrole synthesis, and the Hantzsch pyrrole synthesis. These reactions revolutionized heterocyclic chemistry by providing access to a wide array of pyrrole derivatives from simple acyclic precursors.

The Paal-Knorr Pyrrole Synthesis (1884)

Independently reported by German chemists Carl Paal and Ludwig Knorr in 1884, the Paal-Knorr synthesis is arguably the most straightforward and widely used method for constructing the pyrrole ring.[5][6] The reaction involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine.[4][7][8]

Reaction Scheme:

The general reaction involves the cyclization of a 1,4-diketone with an amine, typically under acidic conditions, to yield the corresponding N-substituted pyrrole.

Mechanism:

The mechanism of the Paal-Knorr synthesis begins with the nucleophilic attack of the amine on one of the carbonyl groups of the 1,4-dicarbonyl compound to form a hemiaminal intermediate. Subsequent intramolecular cyclization occurs through the attack of the nitrogen on the second carbonyl group, followed by dehydration to yield the aromatic pyrrole ring.[6][7] The rate-determining step is the ring formation.[7]

Experimental Protocol: General Procedure for Paal-Knorr Synthesis

-

Materials: 1,4-dicarbonyl compound, primary amine or ammonia, acid catalyst (e.g., acetic acid, p-toluenesulfonic acid), solvent (e.g., ethanol, toluene).

-

Procedure:

-

Dissolve the 1,4-dicarbonyl compound in a suitable solvent.

-

Add the primary amine or a source of ammonia (e.g., ammonium (B1175870) acetate).

-

Add a catalytic amount of an acid.

-

Heat the reaction mixture to reflux for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired substituted pyrrole.

-

The Knorr Pyrrole Synthesis (1884)

Also developed by Ludwig Knorr in 1884, this method provides a route to 2,3,4,5-tetrasubstituted pyrroles.[9] The Knorr pyrrole synthesis involves the condensation of an α-aminoketone with a β-ketoester or another active methylene (B1212753) compound.[8][9][10]

Reaction Scheme:

This synthesis is highly versatile for creating polysubstituted pyrroles. A key challenge is that α-aminoketones are prone to self-condensation, so they are often generated in situ from α-oximino ketones.[10]

Mechanism:

The reaction mechanism initiates with the formation of an enamine from the condensation of the α-aminoketone and the β-ketoester. This is followed by an intramolecular cyclization (a Knoevenagel-type condensation) and subsequent dehydration to afford the pyrrole ring.[9]

Experimental Protocol: General Procedure for Knorr Pyrrole Synthesis

-

Materials: β-ketoester, sodium nitrite (B80452), acid (e.g., acetic acid), zinc dust, a second β-dicarbonyl compound.

-

Procedure:

-

Prepare the α-oximino-β-ketoester by treating the β-ketoester with sodium nitrite in acetic acid.

-

In a separate flask, dissolve the second β-dicarbonyl compound in acetic acid.

-

Slowly add the α-oximino-β-ketoester and zinc dust to the solution of the second β-dicarbonyl compound. The zinc reduces the oxime to the amine in situ.

-

Control the exothermic reaction with external cooling.

-

After the addition is complete, stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into water and extract the product with a suitable organic solvent.

-

Wash the organic layer, dry it over an anhydrous salt, and concentrate it under reduced pressure.

-

Purify the resulting substituted pyrrole by chromatography or recrystallization.

-

The Hantzsch Pyrrole Synthesis (1890)

Developed by Arthur Hantzsch, this method involves the reaction of a β-ketoester with ammonia or a primary amine and an α-haloketone.[1][11]

Reaction Scheme:

The Hantzsch synthesis is a three-component reaction that provides a modular approach to substituted pyrroles.

Mechanism:

The mechanism begins with the formation of an enamine intermediate from the reaction of the β-ketoester and the amine.[11][12] This enamine then acts as a nucleophile, attacking the α-haloketone. The resulting intermediate undergoes an intramolecular cyclization and subsequent dehydration to form the final pyrrole product.[11]

Experimental Protocol: General Procedure for Hantzsch Pyrrole Synthesis

-

Materials: β-ketoester, α-haloketone, primary amine or ammonia, solvent (e.g., ethanol, acetic acid).

-

Procedure:

-

Dissolve the β-ketoester and the α-haloketone in a suitable solvent.

-

Add the primary amine or a solution of ammonia.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by TLC.

-

Upon completion, remove the solvent and add water to the residue.

-

Extract the product with an organic solvent.

-

Dry the organic layer, concentrate it, and purify the crude product by column chromatography or recrystallization.

-

Historical Development of Substituted Pyrrole Synthesis

Caption: Historical timeline of key discoveries in substituted pyrrole synthesis.

Modern Synthetic Approaches and the Evolution of Classical Methods

While the classical methods remain highly relevant, the 20th and 21st centuries have seen the development of numerous other strategies for pyrrole synthesis, including the Barton-Zard, Van Leusen, and Piloty-Robinson syntheses.[2][8][13] Furthermore, significant efforts have been dedicated to improving the classical syntheses by employing greener reaction conditions, such as using water as a solvent, microwave irradiation, and the use of solid-supported catalysts.[5][14][15][16] These advancements have not only improved the efficiency and environmental footprint of pyrrole synthesis but have also expanded the scope of accessible substituted pyrroles.

The Role of Substituted Pyrroles in Drug Discovery and Materials Science

The synthetic accessibility of a diverse range of substituted pyrroles has had a profound impact on drug discovery. Many successful drugs contain a pyrrole core, including the anti-inflammatory drug tolmetin, the cholesterol-lowering drug atorvastatin (B1662188) (Lipitor), and the anti-cancer agent sunitinib.[1][17][18] The pyrrole scaffold's unique electronic properties and its ability to participate in hydrogen bonding make it an excellent pharmacophore for interacting with biological targets.[19] In materials science, polypyrrole, a conductive polymer, was one of the first organic materials to exhibit high electrical conductivity, opening up the field of organic electronics.[17]

Quantitative Data Summary

The following table summarizes typical reaction conditions and yields for the classical pyrrole syntheses, illustrating the general efficiency of these methods.

| Synthesis Method | Reactants | Catalyst/Conditions | Typical Yield (%) |

| Paal-Knorr | 1,4-Diketone, Primary Amine | Acetic Acid, Reflux | 60-95% |

| Knorr | α-Amino-β-ketoester, β-Diketone | Zinc, Acetic Acid | 50-80% |

| Hantzsch | β-Ketoester, α-Haloketone, Amine | Ethanol, Room Temp/Heat | 40-70% |

Note: Yields are highly dependent on the specific substrates and reaction conditions used.

Logical Workflow for Pyrrole Synthesis and Application

Caption: A generalized workflow from pyrrole synthesis to application.

Conclusion

From its initial discovery in coal tar to its central role in modern medicine and materials science, the journey of the substituted pyrrole is a testament to the power of synthetic organic chemistry. The foundational methods developed by Paal, Knorr, and Hantzsch provided the initial keys to unlock the vast chemical space of pyrrole derivatives. Over a century later, these methods, refined and complemented by modern innovations, continue to empower scientists to create novel molecules with the potential to address significant challenges in human health and technology. The rich history of substituted pyrrole synthesis serves as both a foundation and an inspiration for future discoveries in the ever-evolving field of heterocyclic chemistry.

References

- 1. thieme-connect.com [thieme-connect.com]

- 2. Pyrrole - Wikipedia [en.wikipedia.org]

- 3. Synthesis and Toxicity Evaluation of New Pyrroles Obtained by the Reaction of Activated Alkynes with 1-Methyl-3-(cyanomethyl)benzimidazolium Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rgmcet.edu.in [rgmcet.edu.in]

- 5. grokipedia.com [grokipedia.com]

- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Synthesis, Reactions and Medicinal Uses of Pyrrole | Pharmaguideline [pharmaguideline.com]

- 9. grokipedia.com [grokipedia.com]

- 10. Knorr pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 11. Hantzsch pyrrole synthesis - Wikipedia [en.wikipedia.org]

- 12. Hantzch synthesis of pyrrole [quimicaorganica.org]

- 13. Synthesis of Multi-Substituted Pyrrole Derivatives Through [3+2] Cycloaddition with Tosylmethyl Isocyanides (TosMICs) and Electron-Deficient Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Recent Advancements in Pyrrole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Insights into the Biological Activities and Substituent Effects of Pyrrole Derivatives: The Chemistry-Biology Connection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Substituted pyrroles based on ketones: prospects of application and advances in synthesis | Russian Chemical Reviews [rcr.colab.ws]

- 18. journal.uctm.edu [journal.uctm.edu]

- 19. Pyrrole: Key Insights, Latest Research & Applications in Novel Drug Molecule Development | Expert Analysis & News China [chemheterocycles.com]

The Ubiquitous Pyrrole Ring: An In-depth Technical Guide to its Natural Occurrence

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrrole (B145914) ring, a five-membered aromatic heterocycle, is a fundamental structural motif in a vast array of naturally occurring molecules. While simple dimethylpyrroles are not commonly found in nature, the pyrrole core, often methylated, is a key component of several classes of alkaloids and other secondary metabolites with significant biological activities. This technical guide provides a comprehensive overview of the natural occurrence of pyrrole-containing compounds, with a focus on pyrrolizidine (B1209537) alkaloids, marine-derived pyrrole alkaloids, and the biosynthetic pathways leading to these complex molecules. The information is presented to be of maximal utility to researchers, scientists, and professionals in the field of drug development.

Quantitative Occurrence of Pyrrole-Containing Natural Products

The concentration of pyrrole-containing alkaloids in natural sources can vary dramatically, influenced by factors such as species, geographic location, season, and developmental stage of the organism. The following tables summarize quantitative data on the occurrence of these compounds in various plant and marine species.

Pyrrolizidine Alkaloids in Terrestrial Plants

Pyrrolizidine alkaloids (PAs) are a large group of heterocyclic compounds produced by many plant species as a defense mechanism against herbivores. They are known for their hepatotoxicity.

| Pyrrolizidine Alkaloid | Plant Species | Plant Part | Concentration (µg/g dry weight unless otherwise specified) | Reference |

| Senecionine | Senecio laetus | Whole plant | Present (qualitative) | [1] |

| Seneciphylline | Senecio laetus | Whole plant | Present (qualitative) | [1] |

| Integerrimine | Senecio raphanifolius | Whole plant | Present (qualitative) | [1] |

| Platyphylline | Senecio royleanus | Whole plant | Present (qualitative) | [1] |

| Jacozine | Senecio scandens | Whole plant | Present (qualitative) | [1] |

| Total PAs | Senecio vulgaris | Whole plant | Up to 54.16 ± 4.38 mg/plant (spring, late developmental stage) | [2] |

| Lycopsamine | Symphytum officinale (Comfrey) | Root | 400 ppm | [3] |

| Intermedine | Symphytum officinale (Comfrey) | Root | - | [4] |

| Lycopsamine N-oxide | Symphytum officinale (Comfrey) | Root | - | [4] |

| Intermedine N-oxide | Symphytum officinale (Comfrey) | Root | - | [4] |

Brominated Pyrrole Alkaloids in Marine Sponges

Marine sponges of the genus Agelas are a rich source of brominated pyrrole alkaloids, which exhibit a range of biological activities, including antimicrobial and cytotoxic effects.

| Bromopyrrole Alkaloid | Marine Sponge Species | Concentration | Reference |

| Dibromosceptrin | Agelas sp. | IC50 of 2.8 µM for reducing voltage-dependent calcium elevation | [5] |

| Sceptrin | Agelas sp. | IC50 of 67.5 µM for reducing voltage-dependent calcium elevation | [5] |

| Oroidin | Agelas sp. | IC50 of 75.8 µM for reducing voltage-dependent calcium elevation | [5] |

| 4,5-Dibromopyrrole-2-carboxylic acid | Agelas sp. | Active at > 30 µM for reducing voltage-dependent calcium elevation | [5] |

Biosynthetic Pathways

The biosynthesis of complex pyrrole-containing natural products involves intricate enzymatic pathways. Understanding these pathways is crucial for metabolic engineering and synthetic biology approaches to produce these valuable compounds.

Pyrrolizidine Alkaloid Biosynthesis

The biosynthesis of the necine base of pyrrolizidine alkaloids starts from the amino acids L-arginine and L-ornithine, which are converted to putrescine. Two molecules of putrescine are then condensed to form homospermidine, the first committed intermediate in the pathway.

Tetrapyrrole Biosynthesis

Tetrapyrroles, such as hemes and chlorophylls, are essential for life and are synthesized from the common precursor 5-aminolevulinic acid (ALA). The pathway involves the sequential condensation of four molecules of the pyrrole derivative porphobilinogen.

Experimental Protocols

Accurate quantification of pyrrole-containing natural products is essential for research and quality control. The following protocols provide detailed methodologies for the extraction and analysis of pyrrolizidine alkaloids from plant material.

Protocol 1: Extraction of Pyrrolizidine Alkaloids from Plant Material

This protocol describes a solid-phase extraction (SPE) method for the cleanup and concentration of PAs and their N-oxides from plant extracts.[6][7][8]

1. Sample Preparation and Extraction:

-

Weigh 1-2 g of homogenized and dried plant material into a centrifuge tube.

-

Add 20 mL of 0.05 M sulfuric acid.[6]

-

Sonicate for 15-30 minutes.

-

Centrifuge the mixture at approximately 3800 x g for 10 minutes.[6]

-

Collect the supernatant.

-

Repeat the extraction of the plant residue with another 20 mL of 0.05 M sulfuric acid.

-

Combine the supernatants.

2. Solid-Phase Extraction (SPE) using a Strong Cation-Exchange (SCX) Cartridge:

-

Conditioning: Condition an SCX cartridge (e.g., 500 mg, 6 mL) by passing 5 mL of methanol (B129727), followed by 5 mL of deionized water. Ensure the sorbent bed does not dry out.[6]

-

Sample Loading: Load the combined acidic extract onto the conditioned SCX cartridge at a flow rate of 1-2 mL/min.

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar, non-basic interfering compounds, followed by 5 mL of methanol to remove non-polar interferences.[6]

-

Elution: Elute the retained PAs and their N-oxides with 5-10 mL of a basic methanolic solution (e.g., 2.5% ammonia (B1221849) in methanol).[6]

3. Post-Elution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

-

Reconstitute the residue in a suitable volume (e.g., 500 µL) of the initial mobile phase for LC-MS analysis.

Protocol 2: HPLC-MS/MS Analysis of Pyrrolizidine Alkaloids

This protocol outlines a general method for the quantitative analysis of PAs using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[9][10][11]

1. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column (e.g., 2.1 mm × 100 mm, 1.8 µm).[11]

-

Mobile Phase A: Water with 0.1% formic acid.[11]

-

Mobile Phase B: Methanol or acetonitrile (B52724) with 0.1% formic acid.[11]

-

Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute compounds with a range of polarities. For example: 0-1 min, 5% B; 1-10 min, 5-80% B; 10-14 min, 80% B; 14-15 min, 80-5% B; 15-16 min, 5% B.[11]

-

Flow Rate: 0.3 mL/min.[11]

-

Column Temperature: 40°C.[11]

2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) for targeted quantification.

-

MRM Transitions: For each target PA, at least two specific precursor-to-product ion transitions should be monitored for quantification and confirmation.

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum sensitivity for the target analytes.

3. Quantification:

-

Prepare a series of calibration standards of the target PAs in a matrix-matched solvent to compensate for matrix effects.

-

Construct a calibration curve by plotting the peak area against the concentration of each analyte.

-

Quantify the PAs in the samples by comparing their peak areas to the calibration curve.

Signaling Pathways and Molecular Targets